molecular formula C16H25N3O4S B3027159 tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate CAS No. 1233958-26-3

tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B3027159
CAS No.: 1233958-26-3
M. Wt: 355.5
InChI Key: ZXNLMYWIWPCWAM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate is a chemical compound with the CAS Number 1233954-89-6 and a molecular formula of C16H25N3O4S, yielding a molecular weight of 355.45 g/mol . This product is provided as a high-purity material intended for Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. As a piperidine-carboxylate derivative featuring a sulfonamido linker, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research . Its structure, which incorporates a Boc-protected piperidine and an aminophenylsulfonamide group, is commonly utilized in the development and exploration of novel pharmacologically active molecules. Researchers can employ this compound in the synthesis of more complex target molecules, particularly in hit-to-lead optimization studies. For safe handling, always refer to the corresponding Safety Data Sheet (SDS). This product requires cold-chain transportation and should be stored as recommended to ensure stability .

Properties

IUPAC Name

tert-butyl 4-[(2-aminophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-12(9-11-19)18-24(21,22)14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNLMYWIWPCWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140689
Record name 1,1-Dimethylethyl 4-[[(2-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-26-3
Record name 1,1-Dimethylethyl 4-[[(2-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(2-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-piperidinecarboxylate with 2-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Targeted Protein Degradation (TPD)
One of the prominent applications of tert-butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The incorporation of this compound into PROTACs can enhance the orientation and binding affinity of the degrader, thereby optimizing its drug-like properties and efficacy in targeting disease-related proteins .

1.2 Antibiotic Development
Research has indicated that derivatives of piperidine compounds, including this compound, can act as β-lactamase inhibitors. These compounds are particularly valuable in combating antibiotic resistance by enhancing the effectiveness of β-lactam antibiotics when used in combination therapies . The sulfonamide group in this compound plays a crucial role in its mechanism of action against bacterial enzymes.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including the protection of amine groups and the introduction of the sulfonamide moiety. The synthesis process is critical for ensuring high yields and purity, which are essential for subsequent applications in drug development.

Case Studies

3.1 PROTAC Development
In a study focusing on targeted protein degradation, researchers utilized this compound as a linker to create bifunctional molecules that effectively recruited E3 ligases to target proteins for degradation. The study demonstrated that modifications to the linker could significantly influence the efficiency of protein degradation, highlighting the importance of structural optimization in drug design .

3.2 β-Lactamase Inhibition
Another significant study explored the use of piperidine derivatives as β-lactamase inhibitors. In this research, this compound was shown to enhance the activity of various β-lactam antibiotics against resistant bacterial strains. The findings suggested that incorporating this compound into antibiotic formulations could restore efficacy against previously resistant pathogens .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogous tert-butyl piperidine carboxylates:

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
1233958-26-3 (Target Compound) C₁₆H₂₅N₃O₄S 355.5 2-aminophenylsulfonamido Sulfonamide, tert-butyl carbamate Enzyme inhibition, drug intermediates
1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl, amino Pyridine, amine Catalysis, ligand in metal complexes
1093758-80-8 C₁₂H₁₆F₃NO₃ 279.26 Trifluoroacetyl Trifluoroacetyl, tert-butyl Fluorinated intermediates
1420841-79-7 C₁₂H₂₃NO₂S 245.38 2-mercaptoethyl Thiol, tert-butyl carbamate Thiol-mediated conjugation

Key Differences and Implications

Sulfonamide vs. Pyridine (CAS 1707580-61-7): The target compound’s sulfonamide group enables hydrogen bonding and electrostatic interactions, making it suitable for enzyme inhibition (e.g., carbonic anhydrase). In contrast, the pyridin-3-yl group in CAS 1707580-61-7 facilitates π-π stacking and metal coordination, suggesting utility in catalysis or coordination chemistry . The amino group in both compounds enhances solubility but differs in positioning: the target compound’s amino group is part of the sulfonamide, while CAS 1707580-61-7 has a separate amine on the piperidine ring.

Trifluoroacetyl Derivative (CAS 1093758-80-8):

  • The trifluoroacetyl group introduces strong electron-withdrawing effects, increasing metabolic stability and resistance to oxidation compared to the sulfonamide. This makes it valuable in agrochemical or fluorinated drug synthesis .

Thiol-Containing Analog (CAS 1420841-79-7):

  • The 2-mercaptoethyl substituent provides a reactive thiol group, enabling disulfide bond formation or bioconjugation. However, thiols are prone to oxidation, limiting their stability in biological systems compared to the sulfonamide .

Target Compound (CAS 1233958-26-3)

  • Enzyme Inhibition: Sulfonamides are well-documented inhibitors of carbonic anhydrase and serine proteases due to their ability to mimic the tetrahedral transition state .
  • Drug Intermediates: The tert-butyl group enhances lipophilicity, aiding blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Pyridinyl Derivative (CAS 1707580-61-7)

  • Metal Coordination: The pyridine nitrogen can act as a ligand in coordination complexes, useful in catalysis or metallodrug design .
  • Solubility: The amine group improves aqueous solubility, favoring applications in aqueous-phase reactions.

Fluorinated Analog (CAS 1093758-80-8)

  • Metabolic Stability: The trifluoroacetyl group reduces cytochrome P450-mediated metabolism, extending half-life in vivo .

Thiol-Containing Compound (CAS 1420841-79-7)

  • Bioconjugation: The thiol group enables site-specific protein or nanoparticle modification, critical in antibody-drug conjugates .

Biological Activity

tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in targeted therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H25N3O3S
  • Molecular Weight : 341.46 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. It has shown promise in the following areas:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to cancer and neurodegenerative diseases.
  • Targeting Protein Degradation : It has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins implicated in disease states, thereby offering a novel approach to treatment.

Biological Activity Data

Biological ActivityReference
Inhibition of butyrylcholinesterase (BuChE)
Antiproliferative effects on cancer cell lines
Modulation of serotonin receptors

Case Studies

  • Anticancer Activity : In a study examining the compound's effect on various cancer cell lines, it was found to exhibit significant antiproliferative activity, leading to apoptosis in treated cells. This suggests potential utility in cancer therapy.
  • Neuroprotective Effects : Research indicated that this compound may modulate neurotransmitter systems, particularly serotonin, which could have implications for treating mood disorders and neurodegenerative diseases.

ADME-Tox Profile

The compound's pharmacokinetic profile is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : Moderate absorption with potential for oral bioavailability.
  • Distribution : Favorable brain-to-plasma ratio indicates good central nervous system penetration.
  • Metabolism : Undergoes hepatic metabolism with implications for drug-drug interactions.
  • Excretion : Primarily excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate
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tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate

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